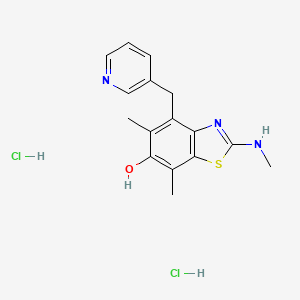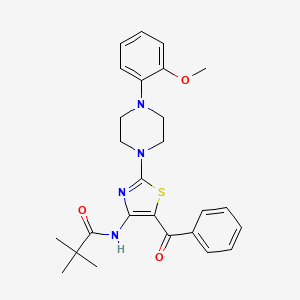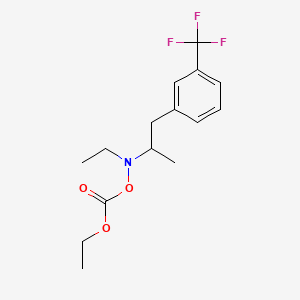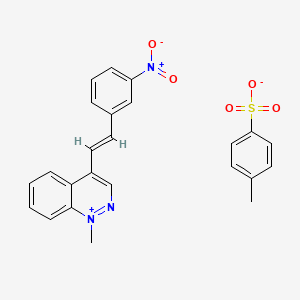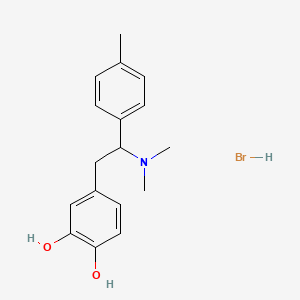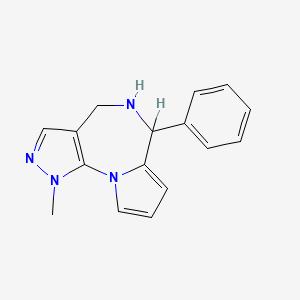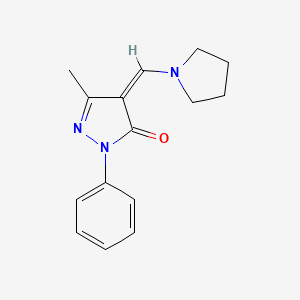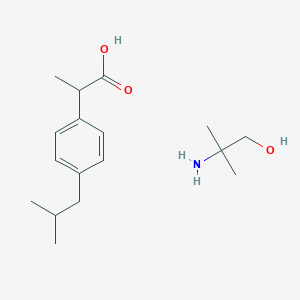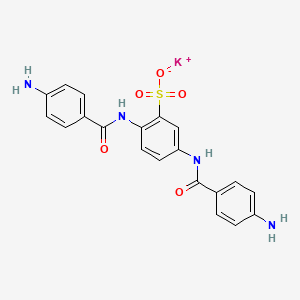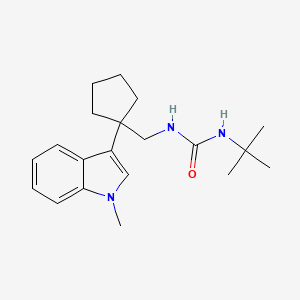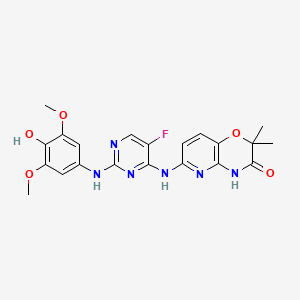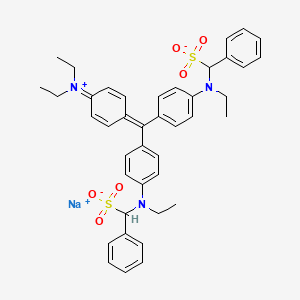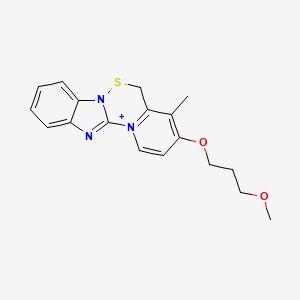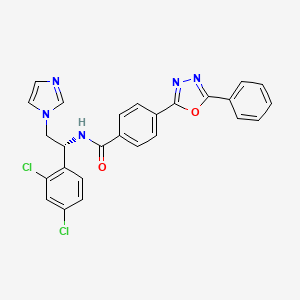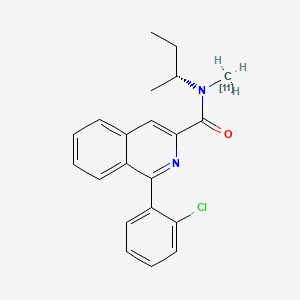
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzene derivatives and isoquinoline carboxylic acids. The key steps may involve:
N-alkylation: Introduction of the N-methyl group using methylating agents such as methyl iodide.
Amidation: Formation of the carboxamide group through the reaction of isoquinoline carboxylic acid with appropriate amines.
Chlorination: Introduction of the chlorine atom on the phenyl ring using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)-N-methylisoquinoline-3-carboxamide
- 1-(2-Chlorophenyl)-N-propylisoquinoline-3-carboxamide
Uniqueness
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the radioactive carbon-11 isotope, which may be used in imaging studies.
属性
CAS 编号 |
157727-22-5 |
|---|---|
分子式 |
C21H21ClN2O |
分子量 |
351.9 g/mol |
IUPAC 名称 |
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-(111C)methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m1/s1/i3-1 |
InChI 键 |
RAVIZVQZGXBOQO-NIQXDKTISA-N |
手性 SMILES |
CC[C@@H](C)N([11CH3])C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
规范 SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


